N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

HPLC Method Development Pharmaceutical Impurity Profiling Quality Control

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (CAS 952188-00-0) is a well-characterized impurity of the thiazolidinedione antidiabetic agent Pioglitazone, officially designated as Pioglitazone EP Impurity C or Pioglitazone Related Compound C. It is a light pink solid with a molecular weight of 489.63 g/mol and the molecular formula C28H31N3O3S.

Molecular Formula C28H31N3O3S
Molecular Weight 489.6 g/mol
CAS No. 952188-00-0
Cat. No. B026486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
CAS952188-00-0
Synonyms5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione;  Pioglitazone Impurity; 
Molecular FormulaC28H31N3O3S
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC
InChIInChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3
InChIKeyUICSFXCWECATJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone (CAS 952188-00-0): Defined Reference Standard for Pioglitazone Quality Control


N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (CAS 952188-00-0) is a well-characterized impurity of the thiazolidinedione antidiabetic agent Pioglitazone, officially designated as Pioglitazone EP Impurity C or Pioglitazone Related Compound C [1]. It is a light pink solid with a molecular weight of 489.63 g/mol and the molecular formula C28H31N3O3S . This compound serves as a critical reference standard in pharmaceutical analysis, particularly for method development, validation, and quality control in Abbreviated New Drug Applications (ANDAs) and commercial production of Pioglitazone [2].

Why N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone Cannot Be Substituted with Generic Pioglitazone Impurity Standards


Substituting N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone with generic pioglitazone impurity standards introduces significant analytical risk. This specific impurity, with a molecular weight of 489.63 g/mol and distinct HPLC retention behavior (e.g., 17.95 min under defined conditions), possesses unique chemical and physical properties that differ from other pioglitazone-related compounds [1]. Using an unqualified or incorrect reference standard can lead to misidentification, inaccurate quantification, and potential regulatory non-compliance. This compound is explicitly designated in pharmacopoeias (EP/BP) as Pioglitazone Related Compound C, and its use is mandated for specific analytical procedures to ensure method specificity and reliability [2].

Quantitative Differentiation of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone from Other Pioglitazone Impurities


Chromatographic Resolution: Distinct Retention Time Separates Impurity C from Pioglitazone and Other Related Compounds

In a validated RP-HPLC method, N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (Impurity C) is well-separated from Pioglitazone and other common impurities. Under the specific conditions described, the retention time for Impurity C is 17.95 minutes, which is significantly longer than that of Pioglitazone (8.32 min), Impurity A (3.44 min), and Impurity B (10.65 min) [1]. This clear separation is essential for accurate quantification and purity assessment.

HPLC Method Development Pharmaceutical Impurity Profiling Quality Control

Molecular Identity: Precise Mass Differentiates Impurity C from Other Pioglitazone-Related Compounds

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone has a distinct molecular weight of 489.63 g/mol and a monoisotopic mass of 489.208613 . This mass differs significantly from other common Pioglitazone impurities, such as Impurity A (5-Hydroxy Pioglitazone) which has a molecular weight of 372.44 g/mol [1], and Impurity B which has a molecular weight of 354.42 g/mol [2]. The unique molecular mass provides a critical, orthogonal identification point in mass spectrometry-based methods.

Mass Spectrometry Impurity Identification Structural Elucidation

Physical Property: Distinct Melting Point Range Facilitates Identity Confirmation

This compound exhibits a reported melting point range of 85-87°C [1]. This thermal property serves as an additional, simple, and cost-effective method for confirming the identity and batch-to-batch consistency of the reference standard, differentiating it from the parent drug and other impurities that possess different melting behaviors.

Pharmaceutical Reference Standards Physicochemical Characterization Material Identification

Synthesis Efficiency: A One-Pot Method Yields High-Purity Impurity C for Reference Material Production

A patented one-pot synthesis method enables the efficient production of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone with a reported yield of 85% and a high HPLC purity of 98% [1]. This efficient synthetic route ensures the availability of a cost-effective, high-purity reference standard, which is crucial for its widespread use in pharmaceutical quality control. This contrasts with more complex, lower-yielding syntheses for other related compounds.

Reference Standard Manufacturing Synthetic Chemistry Process Chemistry

Optimal Scientific and Industrial Use Cases for N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone


Analytical Method Development and Validation for Pioglitazone Drug Products

Used as a primary reference standard for developing and validating HPLC and UPLC methods intended for the quantification and control of the specific Impurity C in Pioglitazone API and finished dosage forms. Its distinct retention time (17.95 min) under specific conditions enables robust method specificity [1].

Regulatory Submission (ANDA/NDA) Quality Control

Essential for demonstrating control over process-related impurities in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) for Pioglitazone. The compound's well-characterized properties and compliance with pharmacopoeial standards (EP/BP) provide the necessary traceability and data integrity for regulatory review [2].

Stability Studies and Forced Degradation Experiments

Employed as a marker compound in stability-indicating methods to monitor the formation of Impurity C under various stress conditions (e.g., heat, humidity, oxidation). Its specific chromatographic profile allows for accurate tracking of degradation pathways [3].

Synthesis and Process Chemistry Research

Used as a key intermediate or reference in the development of novel synthetic routes for Pioglitazone and its analogs. The efficient one-pot synthesis method provides a benchmark for producing high-purity Impurity C for research purposes [4].

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